N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin scaffold linked via an acetamide bridge to a 7-(4-ethoxyphenyl)-substituted imidazo[2,1-c][1,2,4]triazole core. The benzodioxin moiety is known for enhancing pharmacokinetic properties, such as metabolic stability and membrane permeability, while the imidazo-triazole system contributes to diverse biological interactions, including antimicrobial and anti-inflammatory activities .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-2-29-17-6-4-16(5-7-17)26-9-10-27-21(26)24-25-22(27)32-14-20(28)23-15-3-8-18-19(13-15)31-12-11-30-18/h3-8,13H,2,9-12,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRKBMKRKMLGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and imidazotriazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: As a probe to study biological pathways or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for diseases where its unique structure might offer specific advantages.
Industry: As a component in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide exerts its effects is likely related to its interaction with specific molecular targets and pathways. This could involve binding to enzymes or receptors, altering their activity, and thereby modulating various biological processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Imidazo-Triazole vs. Simple Triazole Derivatives
The target compound’s imidazo[2,1-c][1,2,4]triazole core () offers greater structural rigidity and surface area compared to simpler 1,2,4-triazole analogs (e.g., ). For instance:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces the imidazo-triazole with a 1,2,4-triazole substituted with furan and pyridine groups.
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide () features an allyl group, introducing a reactive double bond that may compromise stability but enhance electrophilic interactions with biological targets .
Thiadiazole and Oxadiazole Analogs
Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide () replace the triazole with a thiadiazole. The dual sulfanyl groups increase electron-withdrawing effects, which may alter redox properties and metabolism. However, the bulky naphthalene substituent could hinder membrane permeability compared to the ethoxyphenyl group in the target compound .
Substituent Effects on Bioactivity
Aromatic Ring Substituents
- 4-Ethoxyphenyl vs. Halogenated Phenyl Groups: The 4-ethoxyphenyl group in the target compound enhances lipophilicity and metabolic stability relative to halogenated analogs (e.g., N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, ).
- 3,5-Dimethylphenyl in Antimicrobial Agents: In , 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) demonstrated potent antimicrobial activity with low hemolytic activity. The dimethyl groups likely reduce polarity, enhancing membrane penetration while maintaining low cytotoxicity—a design principle applicable to the target compound’s ethoxyphenyl group .
Alkyl vs. Aromatic Substituents
- Ethyl vs. This trade-off highlights the target compound’s balanced design for both binding and bioavailability .
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s ethoxyphenyl group likely reduces solubility compared to the allyl-substituted analog () but improves it relative to highly lipophilic naphthalene derivatives ().
- Metabolic Stability : The ethoxy group’s resistance to cytochrome P450-mediated oxidation may extend half-life compared to methyl or halogen substituents .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin with various sulfonyl chlorides to form sulfonamide derivatives. These intermediates are then reacted with bromo-acetamides to yield the target compound. For example:
- Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) is reacted with 4-ethoxyphenyl sulfonyl chloride.
- Formation of Sulfonamide : The reaction is conducted in a basic medium (e.g., Na2CO3) to yield the sulfonamide.
- Final Derivatization : Subsequent reaction with bromo-acetamides leads to the formation of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide.
Enzyme Inhibition Studies
Research has demonstrated that compounds containing the benzodioxane structure exhibit significant enzyme inhibitory properties. For instance:
- Acetylcholinesterase Inhibition : Compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin) have shown potential in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease (AD). The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function in AD patients .
Antidiabetic Potential
Another area of interest is the compound's potential as an antidiabetic agent:
- α-Glucosidase Inhibition : The synthesized derivatives have been evaluated for their ability to inhibit α-glucosidase enzymes. This inhibition can slow down carbohydrate digestion and absorption in the intestine, leading to lower postprandial blood glucose levels—a beneficial effect for managing Type 2 Diabetes Mellitus (T2DM) .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 5.8 ± 0.10 | |
| Compound B | α-Glucosidase | 12 ± 1.6 | |
| Compound C | PARP1 | >10 |
These findings suggest that modifications in the molecular structure can significantly influence biological activity.
Therapeutic Implications
The therapeutic implications of N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives extend beyond neurodegenerative diseases and diabetes:
- Cancer Therapy : Some derivatives have been studied for their anticancer properties by targeting DNA repair mechanisms through inhibition of Poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA damage repair . This could provide a novel approach in treating cancers that are resistant to conventional therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
